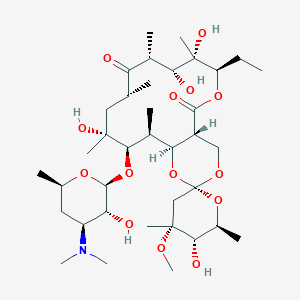

Erythromycin E

Description

Properties

IUPAC Name |

(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO14/c1-13-25-36(9,45)29(41)20(4)26(39)18(2)15-34(7,44)31(50-33-27(40)24(38(10)11)14-19(3)48-33)21(5)28-23(32(43)49-25)16-47-37(52-28)17-35(8,46-12)30(42)22(6)51-37/h18-25,27-31,33,40-42,44-45H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,27-,28+,29-,30+,31-,33+,34-,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUSTPADOGZAML-LMXGZOGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-91-6 | |

| Record name | Erythromycin E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39V2DI8XOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Structure of Erythromycin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) E is a minor congener in the erythromycin complex, a family of macrolide antibiotics produced by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the most abundant and clinically significant member, the structural characterization of related variants like Erythromycin E is crucial for understanding biosynthetic pathways, identifying potential impurities in drug manufacturing, and exploring structure-activity relationships. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of this compound, compiled from established analytical techniques applied to the erythromycin family.

Physicochemical and Spectroscopic Overview

This compound is structurally analogous to Erythromycin A, featuring a 14-membered lactone ring, a desosamine (B1220255) sugar, and a cladinose (B132029) sugar. The primary distinction lies in the modification of the aglycone. The molecular formula of this compound has been determined through high-resolution mass spectrometry.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a cornerstone in identifying erythromycin congeners. For this compound, electrospray ionization (ESI) is typically employed in the positive ion mode. The protonated molecule is observed, providing the exact mass and allowing for the determination of the elemental composition.

| Parameter | Value | Source |

| Molecular Ion (M+H)⁺ | m/z 748.5 | |

| Deduced Molecular Formula | C₃₈H₆₉NO₁₃ | Inferred from mass and isotopic pattern |

| Key MS/MS Fragments | Loss of cladinose (m/z 590.4), Loss of desosamine (m/z 572.4), Water loss from aglycone | Inferred from typical erythromycin fragmentation |

Note: Detailed fragmentation patterns for this compound are not extensively published. The key fragments listed are based on the established fragmentation behavior of erythromycins.

Experimental Protocols

The structure elucidation of this compound follows a multi-step process involving isolation, purification, and spectroscopic analysis. The following protocols are based on established methods for the separation and characterization of erythromycin analogues.

Isolation and Purification of this compound

This compound is typically isolated as a minor component from the fermentation broth of Saccharopolyspora erythraea.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase column, such as an Ashaipak ODP-50 (250 mm × 4.6 mm i.d., 5 µm particle size), is effective for separating erythromycin congeners.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724), water, and a buffer at a slightly alkaline pH to ensure the amino group of the desosamine sugar is not protonated. For example, a mixture of 0.023 M ammonium (B1175870) formate (B1220265) (pH 10.3), water, and acetonitrile in a ratio of 35:25:40 (v/v/v) has been used.

-

Flow Rate: A flow rate of 0.8 mL/min is typically employed.

-

Column Temperature: The column is often maintained at an elevated temperature, for instance, 50 °C, to improve peak shape and resolution.

-

Detection: UV detection at 215 nm is suitable for monitoring the elution of erythromycins.

-

Injection Volume: An injection volume of 70 µL is used for analytical purposes.

Mass Spectrometry Analysis

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used. High-resolution instruments are essential for accurate mass determination.

-

Ion Source Parameters (Typical):

-

Curtain Gas: 10 mL/min

-

Ion Spray Voltage: 3500 V

-

Temperature: 450 °C

-

Ion Source Gas 1: 20 mL/min

-

Ion Source Gas 2: 30 mL/min

-

Declustering Potential: 60 V

-

Entrance Potential: 10 V

-

-

Data Acquisition: Full scan mode to detect all ions and product ion scan mode (MS/MS) on the ion of interest (e.g., m/z 748.5 for this compound) to obtain fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate signal dispersion.

-

Experiments:

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, crucial for tracing out spin systems in the macrolide ring and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and establishing the overall structure, including the attachment points of the sugars to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

-

Structure Elucidation Workflow and Logic

The determination of the this compound structure is a deductive process that integrates data from various spectroscopic techniques.

Logic of Spectral Interpretation

-

Molecular Formula Determination: The exact mass from HRMS provides the elemental composition. For this compound, the [M+H]⁺ of 748.5 suggests a molecular formula of C₃₈H₆₉NO₁₃.

-

Identification of Sugar Moieties: The ¹H and ¹³C NMR spectra of erythromycins show characteristic signals for the desosamine and cladinose sugars. These are identified by their unique spin systems in the COSY spectrum and their characteristic chemical shifts. MS/MS fragmentation showing losses corresponding to these sugars further confirms their presence.

-

Elucidation of the Aglycone Backbone: The remaining signals in the NMR spectra belong to the 14-membered lactone ring. The connectivity of the protons and carbons in the aglycone is pieced together using COSY and HMBC data.

-

Positioning of Substituents: HMBC correlations between the anomeric protons of the sugars and carbons on the aglycone establish the points of glycosylation. For example, a correlation between the anomeric proton of desosamine and C5 of the aglycone, and between the anomeric proton of cladinose and C3 of the aglycone, would confirm the typical erythromycin connectivity.

-

Determination of Stereochemistry: The relative stereochemistry of the numerous chiral centers is determined by analyzing coupling constants in the ¹H NMR spectrum and through-space correlations in the NOESY spectrum.

Comparative Analysis with Erythromycin A

The structure of this compound is best understood in comparison to the well-characterized Erythromycin A.

| Feature | Erythromycin A | This compound |

| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₈H₆₉NO₁₃ |

| Molecular Weight | 733.9 | 747.9 |

| Key Structural Difference | Hydroxyl group at C12 | Likely contains an additional modification on the aglycone |

The difference of 14 Da between the molecular weights of Erythromycin A and E suggests the presence of an additional methyl group or a related modification. The exact location of this modification would be definitively determined by a detailed analysis of the 2D NMR data of this compound.

Signaling Pathways and Logical Relationships

The structural elucidation process relies on a logical flow of information from different experiments to arrive at the final structure.

Conclusion

The structure elucidation of this compound, while not as extensively documented as that of Erythromycin A, can be confidently approached using a standard battery of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula and initial structural clues through fragmentation analysis. A complete suite of 1D and 2D NMR experiments is indispensable for unambiguously determining the complex covalent structure and relative stereochemistry of this macrolide antibiotic. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals engaged in the analysis of erythromycins and other complex natural products.

An In-depth Technical Guide to the Chemical Properties and Stability of Erythromycin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) E, a lesser-known analogue of the widely used macrolide antibiotic Erythromycin A, is a subject of increasing interest within the scientific community. As a related substance and potential impurity in erythromycin preparations, a thorough understanding of its chemical properties and stability profile is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core chemical characteristics of Erythromycin E, its stability under various stress conditions, and detailed experimental protocols for its analysis.

Chemical Properties of this compound

This compound is structurally similar to Erythromycin A, with key differences that influence its physicochemical properties. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Data | Reference |

| Molecular Formula | C₃₇H₆₅NO₁₄ | [1] |

| Molecular Weight | 747.9 g/mol | [1] |

| Appearance | White to off-white crystalline powder (assumed based on related compounds) | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Mass-to-Charge Ratio (m/z) | 748.36 [M+H]⁺ | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of this compound. In forced degradation studies of erythromycin, a peak corresponding to this compound has been identified with a mass-to-charge ratio (m/z) of 748.36 for the protonated molecule [M+H]⁺.[2]

Experimental Protocol: LC-MS for this compound Identification

A stability-indicating LC-MS method can be adapted to identify and quantify this compound.

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a single quadrupole mass spectrometer.[2]

-

Column: A C18 reversed-phase column is suitable for the separation of erythromycin and its related substances.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typically employed. The pH of the mobile phase should be optimized for a good separation, for instance, around 7.0.[3]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is common.[3]

-

Detection: Mass spectrometric detection in positive ion mode, monitoring for the specific m/z of this compound (748.36).[2]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and dilute to an appropriate concentration before injection.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy

Detailed ¹H and ¹³C NMR and IR spectral data specifically for this compound are not widely published. However, the spectra would be expected to share significant similarities with Erythromycin A, with distinct differences arising from the structural modifications in this compound. Analysis of these differences would be key to its structural elucidation.

Stability of this compound

The stability of erythromycins is a critical factor influencing their formulation, storage, and therapeutic efficacy. Like other erythromycins, this compound is susceptible to degradation under various stress conditions.

pH Stability

Erythromycins are known to be unstable in acidic conditions. The lactone ring is susceptible to hydrolysis, leading to the formation of inactive degradation products. While specific kinetic data for this compound is not available, it is expected to follow a similar degradation pathway to Erythromycin A in acidic media. In basic conditions, erythromycins are generally more stable.

Thermal Stability

Thermal stress can lead to the degradation of erythromycins. Studies on erythromycin formulations have shown that degradation occurs at elevated temperatures.[4]

Photostability

Exposure to light, particularly UV radiation, can cause degradation of photosensitive drug molecules. Photostability testing according to ICH Q1B guidelines is essential to determine the intrinsic photostability of this compound and to select appropriate packaging.[5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical forced degradation protocol for erythromycins involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2][8]

Experimental Protocol: Forced Degradation of this compound

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at room temperature for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before analysis.[9]

-

Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 N HCl before analysis.[9]

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified time (e.g., 24 hours).[9]

-

Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 60°C) for an extended period (e.g., 7 days).[9]

-

Photodegradation: Expose a solution of this compound to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.[5][6][7]

Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to identify and quantify the degradation products.

Degradation Pathway

The degradation of erythromycins, particularly under acidic conditions, is a complex process. While the specific degradation pathway of this compound has not been fully elucidated in the available literature, it is likely to share similarities with the degradation of Erythromycin A. The primary degradation route for Erythromycin A in acidic solution involves intramolecular cyclization reactions.

Figure 1: A generalized workflow for conducting forced degradation studies on this compound.

Conclusion

This technical guide has summarized the currently available information on the chemical properties and stability of this compound. While its molecular formula and weight are established, further research is needed to fully characterize its physicochemical properties, such as melting point, solubility, and pKa. The stability of this compound, particularly under forced degradation conditions, requires more in-depth investigation to elucidate its specific degradation pathways and kinetics. The provided experimental protocols offer a foundation for researchers and drug development professionals to conduct these necessary studies, which are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing erythromycin and its related substances.

References

- 1. This compound | C37H65NO14 | CID 22525221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. atlas-mts.com [atlas-mts.com]

- 7. youtube.com [youtube.com]

- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The intricate pathway of Erythromycin E biosynthesis in Saccharopolyspora erythraea: A technical guide for researchers.

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the biosynthesis of Erythromycin (B1671065) E, a crucial intermediate in the production of the clinically significant antibiotic Erythromycin A, within the filamentous bacterium Saccharopolyspora erythraea. This document details the enzymatic machinery, genetic organization, and post-polyketide synthase modifications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and further research in this field.

The Core Machinery: 6-Deoxyerythronolide B Synthase (DEBS)

The biosynthesis of the erythromycin macrolactone core is orchestrated by a colossal multienzyme complex known as 6-deoxyerythronolide B synthase (DEBS). This Type I polyketide synthase (PKS) is encoded by the eryA gene cluster, which includes three large open reading frames (eryAI, eryAII, and eryAIII) that translate into three multifunctional proteins: DEBS1, DEBS2, and DEBS3.[1] These proteins form a modular assembly line, with each module responsible for a specific cycle of chain elongation and modification of the growing polyketide chain.[2][3]

The process is initiated by the loading of a propionyl-CoA starter unit onto the loading domain of DEBS1. Subsequently, six molecules of (2S)-methylmalonyl-CoA serve as extender units, each being added in a sequential, assembly-line fashion.[2][4] Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which are essential for chain elongation.[3] Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may be present in certain modules to modify the β-keto group of the growing chain, leading to the characteristic pattern of hydroxyl and methyl groups on the final macrolide.[4][5] The final product of the DEBS assembly line is the 14-membered macrolactone, 6-deoxyerythronolide B (6-dEB).[4][5]

Post-PKS Modifications: The Path to Erythromycin E

Following the synthesis of 6-dEB, a series of post-PKS modifications are required to generate the various forms of erythromycin. The biosynthesis of this compound involves the action of specific hydroxylases and glycosyltransferases encoded by genes within the ery cluster.

The key enzymatic steps leading to this compound are:

-

Hydroxylation at C-6: The cytochrome P450 monooxygenase EryF catalyzes the hydroxylation of 6-dEB at the C-6 position to yield erythronolide B (EB).[6]

-

First Glycosylation: The glycosyltransferase EryBIII attaches the deoxysugar L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B (MEB). The genes responsible for the biosynthesis of L-mycarose are designated as eryB.[7][8]

-

Second Glycosylation: The glycosyltransferase EryCIII then attaches the deoxysugar D-desosamine to the C-5 hydroxyl group of MEB, resulting in the formation of Erythromycin D. The genes involved in D-desosamine biosynthesis are denoted as eryC.[7][8]

-

Hydroxylation at C-12: The cytochrome P450 monooxygenase EryK catalyzes the hydroxylation of Erythromycin D at the C-12 position to produce Erythromycin C.

-

Final Methylation: Finally, the S-adenosyl-L-methionine-dependent O-methyltransferase EryG catalyzes the methylation of the C-3'' hydroxyl group of the mycarose (B1676882) moiety of Erythromycin C to yield Erythromycin A. This compound is an important intermediate in this final step.

Quantitative Data on Erythromycin Biosynthesis

The following tables summarize key quantitative data related to the enzymes and production of erythromycin.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| DEBS 1+TE | (2S)-Methylmalonyl-CoA | 24 | 3.4 | [9] |

| Complete DEBS | Propionyl-CoA | - | 0.5 | [9] |

| EryF (SaEryF) | 6-dEB | 13.7 | - | [10] |

| EryF (AcEryF) | 6-dEB | 17.4 | - | [10] |

| EryF (AeEryF) | 6-dEB | 19.4 | - | [10] |

| EryK | Erythromycin D | - | - | [11] |

| Strain / Condition | Product | Titer (mg/L) | Reference |

| S. erythraea E3-CymRP21-dcas9-sucC (engineered) with ammonium (B1175870) sulfate (B86663) supplementation | Erythromycin | 1125.66 | [1] |

| E. coli expressing erythromycin pathway (original plasmid design) | Erythromycin A | ~0.8 | [5] |

| E. coli expressing erythromycin pathway (improved plasmid design) | Erythromycin A | 4 | [5][6] |

| S. erythraea with bidirectional promoter knock-in | Erythromycin | Increased by 58.3% compared to wild-type | [12] |

| S. erythraea with optimized n-propanol supplementation | Erythromycin | 1442.8 | [13] |

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of erythromycin biosynthesis.

Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9

This protocol facilitates the targeted deletion of genes or gene clusters to study their function in erythromycin biosynthesis.

Detailed Steps:

-

sgRNA Design: Design two single guide RNAs (sgRNAs) targeting the upstream and downstream regions of the gene or gene cluster to be deleted.[14]

-

Plasmid Construction: Clone the designed sgRNAs into a suitable CRISPR-Cas9 vector, such as pKCcas9dO, which is effective in Streptomyces and related actinomycetes.[14] This plasmid typically contains the Cas9 nuclease gene and the sgRNA expression cassette.

-

Transformation: Prepare protoplasts of S. erythraea and transform them with the constructed CRISPR-Cas9 plasmid via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Verification: Select for transformants on appropriate antibiotic-containing media. Isolate genomic DNA from potential mutants and verify the deletion of the target gene or cluster using PCR with primers flanking the target region, followed by DNA sequencing to confirm the precise deletion.[15]

Heterologous Expression of Erythromycin Biosynthesis Genes in E. coli

This protocol enables the production of erythromycin and its intermediates in a more genetically tractable host, facilitating pathway engineering and enzyme characterization.

Detailed Steps:

-

Gene Cloning: The entire erythromycin gene cluster is too large to be cloned into a single plasmid. Therefore, the genes are typically divided into smaller, manageable cassettes and cloned into multiple compatible E. coli expression vectors.[3] For example, the DEBS genes (eryA) can be on one set of plasmids, and the post-PKS modification genes on another.

-

Host Engineering: The E. coli host strain needs to be engineered to provide the necessary precursors, such as propionyl-CoA and methylmalonyl-CoA, which are not abundant in wild-type E. coli. This often involves introducing genes for precursor biosynthesis pathways. Additionally, a phosphopantetheinyl transferase (like Sfp from Bacillus subtilis) needs to be co-expressed to post-translationally modify the ACP domains of the PKS, which is essential for its activity.[6]

-

Expression and Fermentation: The engineered E. coli strain carrying all the necessary plasmids is cultured in a suitable fermentation medium. Gene expression is induced, and the fermentation is carried out under optimized conditions (e.g., temperature, pH, aeration) to maximize product yield.[16]

-

Extraction and Analysis: After fermentation, the broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the produced erythromycin and its intermediates.[17][18]

Isotopic Labeling Studies

This technique is used to trace the incorporation of precursors into the erythromycin molecule, confirming the biosynthetic pathway and elucidating the origin of each carbon atom.

Protocol Overview:

-

Precursor Feeding: Labeled precursors, such as [1-13C]propionate or [1-13C]acetate, are fed to S. erythraea cultures during the production phase.[2]

-

Fermentation and Extraction: The fermentation is continued to allow for the incorporation of the labeled precursors into erythromycin. The antibiotic is then extracted from the culture broth.

-

Analysis: The purified erythromycin is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the positions and extent of isotopic labeling. This information reveals how the precursors are assembled by the PKS and modified by subsequent enzymes.[2]

This technical guide provides a foundational understanding of the biosynthesis of this compound in Saccharopolyspora erythraea. The detailed information on the biosynthetic pathway, quantitative data, and experimental protocols is intended to serve as a valuable resource for researchers aiming to further explore, engineer, and optimize the production of this important antibiotic.

References

- 1. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Heterologous Erythromycin Production across Strain and Plasmid Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved heterologous erythromycin A production through expression plasmid re-design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Logic, Experimental Steps, and Potential of Heterologous Natural Product Biosynthesis Featuring the Complex Antibiotic Erythromycin A Produced Through E. coli [jove.com]

- 7. Kinetic studies on the two common inherited forms of human erythrocyte adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]

- 9. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 10. Engineered EryF hydroxylase improving heterologous polyketide erythronolide B production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]

- 16. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative Determination of Erythromycin in Plasma by High-Performance Liquid Chromatography (HPLC) - STEMart [ste-mart.com]

Erythromycin E: A Technical Whitepaper on its Emergence as a Metabolite of Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely prescribed macrolide antibiotic, undergoes extensive metabolism in the human body, leading to the formation of various derivatives. While the N-demethylation and acid-catalyzed degradation pathways of Erythromycin A are well-documented, the formation of other metabolites, such as Erythromycin E, is less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite of Erythromycin A. It consolidates available data on its formation, presents relevant experimental protocols for its study, and utilizes visualizations to illustrate key concepts. This document aims to serve as a foundational resource for researchers investigating the metabolic fate of Erythromycin A and the potential biological activities of its lesser-known metabolites.

Introduction

Erythromycin A is a 14-membered macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] It is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria by inhibiting protein synthesis.[][3] The clinical efficacy and pharmacokinetic profile of Erythromycin A are significantly influenced by its metabolic transformation in the body. The primary site of metabolism is the liver, where cytochrome P450 enzymes, particularly CYP3A4, play a crucial role.[][4]

The most well-characterized metabolic pathways of Erythromycin A include:

-

N-demethylation: The removal of a methyl group from the desosamine (B1220255) sugar, leading to the formation of N-demethylerythromycin A.[5]

-

Acid-catalyzed degradation: In the acidic environment of the stomach, Erythromycin A is unstable and degrades into inactive metabolites such as anhydroerythromycin A.[6][7]

Beyond these major pathways, a variety of other related erythromycin compounds have been identified, including Erythromycin B, C, D, and F.[1] Notably, this compound has been identified as a metabolite of Erythromycin A.[8] This guide focuses specifically on the current knowledge surrounding the formation of this compound from its parent compound, Erythromycin A.

This compound: Structure and Formation

Chemical Structure

This compound is structurally similar to Erythromycin A, with a molecular formula of C37H65NO14. The precise structural modifications that differentiate this compound from Erythromycin A are crucial for understanding its formation and potential biological activity.

Table 1: Chemical Properties of Erythromycin A and this compound

| Compound | Molecular Formula | Molar Mass |

| Erythromycin A | C37H67NO13 | 733.9 g/mol |

| This compound | C37H65NO14 | 747.9 g/mol |

Metabolic Pathway and a Lack of a Defined Enzymatic Route

Current scientific literature explicitly identifying the enzymatic pathway for the conversion of Erythromycin A to this compound is scarce. While one source designates this compound as a metabolite, the specific enzymes and mechanisms involved in this biotransformation have not been elucidated.[8] The major metabolic activity of CYP3A4 on Erythromycin A is N-demethylation, and there is no direct evidence to suggest its involvement in the formation of this compound.[][4]

It is plausible that this compound is a minor metabolite, and its formation may occur through alternative, less characterized enzymatic pathways or as a result of degradation under specific physiological conditions. Further research is required to isolate and identify the specific enzymes or conditions responsible for this conversion.

Quantitative Data

To date, there is a significant lack of quantitative data in the public domain specifically detailing the conversion rates of Erythromycin A to this compound in vivo or in vitro. Studies focusing on the pharmacokinetics of Erythromycin A have predominantly quantified the parent drug and its major metabolites, anhydroerythromycin A and N-demethylerythromycin A.[9]

Future research efforts should be directed towards developing sensitive and specific analytical methods to quantify this compound in biological matrices following the administration of Erythromycin A. This would be instrumental in determining the extent of this metabolic pathway and its potential clinical relevance.

Experimental Protocols

The study of this compound as a metabolite of Erythromycin A requires robust experimental designs. Below are detailed methodologies for key experiments that can be adapted for this purpose.

In Vitro Metabolism Studies

-

Objective: To investigate the formation of this compound from Erythromycin A in a controlled in vitro environment using liver microsomes or hepatocytes.

-

Materials:

-

Human liver microsomes (HLMs) or cryopreserved human hepatocytes

-

Erythromycin A

-

NADPH regenerating system (for microsomes)

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a structurally similar but chromatographically distinct macrolide)

-

-

Protocol:

-

Pre-warm a suspension of HLMs or hepatocytes in incubation buffer at 37°C.

-

Add Erythromycin A to the suspension to initiate the metabolic reaction. A range of concentrations should be tested to assess concentration-dependent metabolism.

-

For microsomal studies, add the NADPH regenerating system to start the reaction. For hepatocytes, the cells are metabolically active.

-

Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To develop a sensitive and specific method for the simultaneous detection and quantification of Erythromycin A and this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the compounds.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Monitor specific precursor-to-product ion transitions for Erythromycin A and this compound.

-

For Erythromycin A: e.g., m/z 734.5 -> 576.4

-

For this compound: The specific transitions would need to be determined by infusing a standard of this compound into the mass spectrometer.

-

-

Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each compound to achieve maximum sensitivity.

-

Visualizations

Logical Relationship of Erythromycin A Metabolism

The following diagram illustrates the known and potential metabolic pathways of Erythromycin A, highlighting the position of this compound as a currently uncharacterized metabolite.

Caption: Known and potential metabolic pathways of Erythromycin A.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in an in vitro experiment to investigate the formation of this compound.

Caption: Workflow for in vitro metabolism of Erythromycin A.

Conclusion and Future Directions

The identification of this compound as a metabolite of Erythromycin A opens new avenues for research into the complete metabolic profile of this important antibiotic. While its existence is acknowledged, the pathway of its formation, the enzymes involved, and its quantitative significance remain largely unknown. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to begin to address these knowledge gaps.

Future research should prioritize:

-

Elucidation of the metabolic pathway: Utilizing techniques such as high-resolution mass spectrometry and isotope labeling to trace the transformation of Erythromycin A to this compound.

-

Enzyme identification: Screening a panel of drug-metabolizing enzymes to identify those capable of catalyzing the formation of this compound.

-

Quantitative analysis in vivo: Developing and validating bioanalytical methods to measure this compound levels in plasma and other biological fluids from patients receiving Erythromycin A.

-

Pharmacological characterization: Assessing the antimicrobial and potential off-target activities of purified this compound.

A more complete understanding of the metabolism of Erythromycin A to this compound will contribute to a more comprehensive safety and efficacy profile of the parent drug and may reveal new insights into its pharmacological effects.

References

- 1. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Biological Activity of Erythromycin E Impurity (Anhydroerythromycin A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a widely used macrolide antibiotic, can degrade under acidic conditions to form various impurities. Among these, Erythromycin E, also known as Anhydroerythromycin A, is a significant degradation product formed both in vitro and in vivo. While initially considered an inactive metabolite, emerging evidence indicates that Anhydroerythromycin A possesses distinct biological activities, including antibacterial effects against specific pathogens and significant interactions with drug-metabolizing enzymes. This technical guide provides an in-depth overview of the known biological activities of Anhydroerythromycin A, detailing its antibacterial spectrum, inhibitory effects on Cytochrome P450 3A4 (CYP3A4), and potential immunomodulatory and cytotoxic properties. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and pharmacology, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the pharmacological profile of this important erythromycin impurity.

Introduction

Erythromycin A is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1] Its clinical efficacy is well-established; however, its chemical instability in acidic environments leads to the formation of degradation products.[2][3] The primary degradation product is Anhydroerythromycin A (also referred to as this compound impurity), a cyclic ether formed from the internal dehydration of Erythromycin A.[2][3] The presence of this impurity in erythromycin formulations is a critical quality attribute monitored by regulatory agencies.[4]

Initially, Anhydroerythromycin A was reported to have negligible antibacterial activity.[2][3] However, more recent studies have demonstrated its activity against certain Gram-positive bacteria.[5][6] Furthermore, Anhydroerythromycin A has been identified as a potent inhibitor of the drug-metabolizing enzyme CYP3A4, a characteristic that may explain some of the drug-drug interactions observed with erythromycin administration.[5][6][7] This guide synthesizes the current knowledge on the biological activities of Anhydroerythromycin A, providing a framework for its further study and risk assessment.

Antibacterial Activity

Anhydroerythromycin A has demonstrated selective antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Bacillus cereus have been reported.[5][6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | 12.5 | [5][6] |

| Bacillus cereus | Not Specified | 6.25 | [5][6] |

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is adapted from the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][8]

Materials:

-

Anhydroerythromycin A reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (S. aureus, B. cereus)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Anhydroerythromycin A Stock Solution:

-

Dissolve Anhydroerythromycin A in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the Anhydroerythromycin A stock solution in CAMHB directly in the 96-well plates to achieve a final volume of 100 µL per well with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the Anhydroerythromycin A dilutions.

-

Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Anhydroerythromycin A that completely inhibits visible growth of the organism.

-

Experimental Workflow: MIC Determination

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Anhydroerythromycin A is a known inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a wide range of drugs.[5][6] This inhibition is thought to be more potent than that of the parent compound, erythromycin, and may contribute to drug-drug interactions.[7]

Quantitative Data: CYP3A4 Inhibition

Experimental Protocol: CYP3A4 Inhibition Assay

This protocol is based on standard methods for assessing CYP3A4 inhibition using testosterone (B1683101) as a substrate.[9][10]

Materials:

-

Anhydroerythromycin A reference standard

-

Human liver microsomes (HLM)

-

Testosterone

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

6β-hydroxytestosterone standard

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Anhydroerythromycin A, testosterone, and 6β-hydroxytestosterone in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare the NADPH regenerating system in buffer.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.2 mg/mL), potassium phosphate buffer, and various concentrations of Anhydroerythromycin A (or vehicle control) at 37°C for 5 minutes.

-

Initiate the reaction by adding testosterone (at a concentration near its Km for CYP3A4, typically 50-100 µM).

-

After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of 6β-hydroxytestosterone formation at each concentration of Anhydroerythromycin A relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

Experimental Workflow: CYP3A4 Inhibition Assay

Potential Cytotoxicity

The cytotoxicity of Anhydroerythromycin A has not been extensively studied. However, the cytotoxicity of erythromycin and other macrolides has been evaluated in various cell lines.[11] The following protocol, based on the MTT assay, can be used to assess the potential cytotoxicity of Anhydroerythromycin A.

Experimental Protocol: Cytotoxicity Assay (MTT)

This protocol is a standard method for assessing cell viability.[12][13]

Materials:

-

Anhydroerythromycin A reference standard

-

Human hepatoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Anhydroerythromycin A in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of Anhydroerythromycin A.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Potential Immunomodulatory Effects

Macrolide antibiotics, including erythromycin, are known to possess immunomodulatory properties, primarily through the inhibition of pro-inflammatory cytokine production and interference with signaling pathways such as NF-κB.[6][12][14] While the specific effects of Anhydroerythromycin A are not well-documented, it is plausible that it shares some of these properties.

Signaling Pathway: NF-κB Inhibition by Macrolides

Experimental Protocol: Cytokine Production Assay (ELISA)

This protocol can be used to investigate the effect of Anhydroerythromycin A on the production of pro-inflammatory cytokines like IL-6 and IL-8 in human bronchial epithelial cells.[6]

Materials:

-

Anhydroerythromycin A reference standard

-

Human bronchial epithelial cell line (e.g., BEAS-2B)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate cytokine production

-

ELISA kits for human IL-6 and IL-8

Procedure:

-

Cell Culture and Treatment:

-

Culture BEAS-2B cells to confluence in 24-well plates.

-

Pre-treat the cells with various concentrations of Anhydroerythromycin A for 1-2 hours.

-

Stimulate the cells with LPS or TNF-α for 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA:

-

Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the Anhydroerythromycin A-treated groups to the stimulated control group to determine the inhibitory effect.

-

Conclusion

This compound impurity, or Anhydroerythromycin A, is not an inert degradation product but a biologically active molecule. Its demonstrated antibacterial activity against specific Gram-positive bacteria and its potent inhibition of CYP3A4 warrant careful consideration in the development and quality control of erythromycin-containing pharmaceuticals. The potential for immunomodulatory and cytotoxic effects, while not yet fully elucidated for Anhydroerythromycin A itself, represents an important area for future research. The experimental protocols detailed in this guide provide a foundation for further investigation into the complete pharmacological profile of this significant erythromycin impurity. A thorough understanding of its biological activities is crucial for ensuring the safety and efficacy of erythromycin-based therapies.

References

- 1. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EUCAST: MIC Determination [eucast.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reframeDB [reframedb.org]

- 6. Effect of erythromycin on Haemophilus influenzae endotoxin-induced release of IL-6, IL-8 and sICAM-1 by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. tripod.nih.gov [tripod.nih.gov]

- 13. Effects of erythromycin and its derivatives on interleukin-8 release by human bronchial epithelial cell line BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Erythromycin modulates IL-8 expression in normal and inflamed human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antibiotic: A Technical Chronicle of Erythromycin E's Discovery and Scientific Context

For Immediate Release

A deep dive into the historical archives of antibiotic discovery reveals the intricate story of Erythromycin (B1671065) E, a lesser-known but significant member of the erythromycin family. This technical guide illuminates the discovery of Erythromycin E, detailing the experimental protocols of the era and placing its emergence within the broader context of the mid-20th century's antibiotic revolution.

Executive Summary

This compound, a metabolite of the more prevalent Erythromycin A, emerged from the groundbreaking research on the erythromycin complex in the early 1950s. While the initial discovery of erythromycin is credited to Dr. Abelardo B. Aguilar and the subsequent isolation and commercialization to a team at Eli Lilly and Company led by J. M. McGuire in 1952, the specific characterization of this compound as a distinct chemical entity followed as researchers delved deeper into the metabolic products of the producing organism, Saccharopolyspora erythraea. This whitepaper provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, supported by detailed experimental methodologies and a historical perspective on the scientific landscape of the time.

Historical Context: The Golden Age of Antibiotic Discovery

The mid-20th century was a period of intense scientific exploration in the field of antibiotics, often referred to as the "Golden Age." Following the success of penicillin, researchers scoured the globe for microorganisms capable of producing novel antimicrobial compounds. The primary source of these discoveries was soil-dwelling microbes, particularly from the actinomycetes group. This era was characterized by a systematic approach of isolating and screening vast numbers of microbial strains for their ability to inhibit the growth of pathogenic bacteria.

The discovery of the erythromycin complex from a soil sample from the Philippines in 1949 by Dr. Aguilar was a testament to this global search.[1][2][3] The subsequent isolation of erythromycin by McGuire's team at Eli Lilly in 1952 provided a crucial alternative for patients with penicillin allergies and was effective against a range of Gram-positive bacteria.[4][5] The scientific environment was one of rapid advancement in fermentation technology, separation sciences, and the nascent field of spectroscopy for chemical structure determination.

The Discovery and Isolation of this compound

This compound was identified as a naturally occurring variant and a metabolite of Erythromycin A produced during the fermentation of Saccharopolyspora erythraea (formerly Streptomyces erythraeus). Its discovery was not a singular event but rather a result of the meticulous analysis of the complex mixture of related compounds produced by the bacterium.

Producing Organism and Fermentation

The production of the erythromycin complex, including this compound, was achieved through submerged fermentation of Saccharopolyspora erythraea. While specific conditions to maximize the yield of this compound were not the initial focus, the general fermentation protocols of the time laid the groundwork for its eventual isolation.

Table 1: General Fermentation Parameters for Erythromycin Production in the Mid-20th Century

| Parameter | Typical Conditions |

| Microorganism | Saccharopolyspora erythraea |

| Carbon Source | Glucose, Starch, Lactose |

| Nitrogen Source | Soybean meal, Corn steep liquor, Ammonium salts |

| Temperature | 28-32 °C |

| pH | 6.5 - 7.5 |

| Aeration | High, via sparging and agitation |

| Fermentation Time | 5-7 days |

This table represents a generalized summary of early fermentation conditions. Specific media compositions and process parameters would have been proprietary and optimized by individual research groups.

Experimental Protocol: Isolation and Purification of Erythromycin Congeners

The isolation of individual erythromycin congeners from the complex fermentation broth was a significant challenge, relying on the separation techniques available in the 1950s and 1960s. The following protocol is a representative reconstruction based on the methodologies of that era.

Experimental Workflow: Isolation of this compound

Methodology Details:

-

Fermentation and Harvest: S. erythraea was cultured in a suitable nutrient medium for several days. The whole broth was then harvested for extraction.

-

Extraction: The filtered broth was adjusted to an alkaline pH (typically pH 9.0-9.5) to ensure the erythromycins were in their free base form, which is more soluble in organic solvents. A water-immiscible organic solvent, such as amyl acetate (B1210297) or chloroform, was used to extract the erythromycins from the aqueous phase.

-

Concentration and Purification: The organic extract was then back-extracted into an acidic aqueous solution. The pH of the aqueous solution was then raised to precipitate the crude erythromycin base.

-

Chromatographic Separation: The crude mixture of erythromycins was then subjected to separation. Paper chromatography was a common analytical and semi-preparative technique at the time. For larger quantities, column chromatography using adsorbents like alumina (B75360) or cellulose (B213188) with various solvent systems was employed to separate the different congeners based on their polarity. This compound, being more polar than some of the other variants, would have a distinct migration pattern.

-

Crystallization: The fractions containing this compound were further purified by recrystallization from a suitable solvent to yield the pure compound.

Structural Elucidation of this compound

The determination of the chemical structure of complex natural products like this compound in the mid-20th century was a laborious process that relied on a combination of chemical degradation studies and early spectroscopic methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C37H65NO14 |

| Molecular Weight | 747.9 g/mol |

| CAS Number | 41451-91-6 |

Data sourced from PubChem.

The structure of this compound was ultimately determined to be a close analog of Erythromycin A, differing by the hydroxylation at the C-12 position of the aglycone ring.

Logical Relationship: Structural Elucidation of this compound

Methodology Details:

-

Elemental Analysis and Molecular Weight: Classical methods of combustion analysis were used to determine the empirical formula. Molecular weight was initially estimated by titration of the basic desosamine (B1220255) sugar moiety.

-

Degradation Studies: Acid and alkaline hydrolysis were employed to break down the molecule into smaller, more easily identifiable fragments, such as the macrolide ring (aglycone) and the constituent sugars (L-cladinose and D-desosamine).

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Provided information about the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

Ultraviolet (UV) Spectroscopy: Helped in identifying any conjugated systems within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In its early stages, proton NMR provided crucial information about the number and types of protons in the molecule, aiding in piecing together the structure.

-

By comparing the spectroscopic and degradation data of this compound with that of the well-characterized Erythromycin A, the subtle structural difference of the additional hydroxyl group could be deduced.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the annals of antibiotic research. It showcases the ingenuity and perseverance of scientists in an era of limited analytical technology. The methodologies developed for the isolation and structural elucidation of erythromycin and its congeners laid the foundation for the discovery of numerous other macrolide antibiotics. Understanding this historical context and the technical challenges overcome provides valuable insights for today's researchers in the ongoing quest for new and effective antimicrobial agents.

References

- 1. Erythromycin- Structure and Production | PPTX [slideshare.net]

- 2. Industrial Catalytic Production Process of Erythromycin [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Erythromycin - Wikipedia [en.wikipedia.org]

- 5. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic and Biosynthetic Profile of Erythromycin E: A Technical Guide

Introduction

Erythromycin (B1671065) E is a macrolide antibiotic and a member of the erythromycin family, which includes several related structures such as Erythromycin A, B, C, and F. While extensive spectroscopic data is available for the more common Erythromycin A, specific experimental NMR and IR data for Erythromycin E are not readily found in publicly accessible literature. This guide provides the available mass spectrometry data for this compound and presents a comprehensive overview of the spectroscopic data (NMR, MS, and IR) and biosynthetic pathway for the closely related and well-characterized Erythromycin A as a primary reference. The structural similarities and differences are highlighted to provide a contextual understanding for researchers, scientists, and drug development professionals.

Structural Differences: Erythromycin A vs. This compound

The core structure of erythromycins is a 14-membered lactone ring with two attached sugar moieties, L-cladinose and D-desosamine. The variations among the different erythromycin analogues primarily occur at specific positions on the aglycone ring. The key structural difference between Erythromycin A and this compound lies at the C-12 position of the macrolide ring. Erythromycin A possesses a hydroxyl group at this position, whereas this compound features a ketone group. This seemingly minor change can influence the molecule's biological activity and spectroscopic characteristics.

Data Presentation: Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data. Due to the limited availability of data for this compound, the mass spectrometry data is presented for this compound, while the detailed NMR and IR data are provided for Erythromycin A as a reference.

Table 1: Mass Spectrometry (MS) Data

| Compound | Ionization Mode | Observed m/z | Interpretation |

| This compound | ESI | 748.5 | [M+H]⁺ |

| Erythromycin A | ESI | 734.3 | [M+H]⁺ |

| ESI | 756.4 | [M+Na]⁺ | |

| ESI | 1489.3 | [2M+Na]⁺ | |

| ESI | 778.3 | [M+HCOO]⁻ |

Table 2: ¹H NMR Spectroscopic Data for Erythromycin A

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.05 - 2.95 | m | Oxymethine Protons |

| 4.84 | d | Anomeric Proton |

| 4.39 | d | Anomeric Proton |

| 3.26 | s | Methoxy Singlet |

| 2.38 | s | N-(CH₃)₂ Singlet |

| 1.88 - 1.41 | m | Methylene Multiplets |

| 1.43 - 1.11 | s | Methyl Singlets (3) |

| 1.25 - 1.12 | d | Methyl Doublets (6) |

| 0.84 | t | Methyl Triplet |

Table 3: ¹³C NMR Spectroscopic Data for Erythromycin A

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 221.5 | C | C-9 (Ketone) |

| 176.0 | C | C-1 (Lactone Carbonyl) |

| 103.1 | CH | C-1' (Anomeric) |

| 96.3 | CH | C-1'' (Anomeric) |

| 84.1 | C | C-5 |

| 80.4 | CH | C-3 |

| 79.0 | C | C-6 |

| 78.1 | CH | C-13 |

| 74.8 | C | C-12 |

| 72.8 | CH | C-11 |

| 70.8 | CH | C-3' |

| 69.1 | CH | C-5' |

| 65.6 | CH | C-2' |

| 49.5 | OCH₃ | 3''-OCH₃ |

| 45.1 | CH | C-2 |

| 44.7 | CH | C-8 |

| 40.4 | N(CH₃)₂ | 3'-N(CH₃)₂ |

| 39.0 | CH | C-4 |

| 35.2 | CH | C-10 |

| 29.0 | CH₂ | C-4' |

| 28.7 | CH | C-5'' |

| 21.6 | CH₃ | C-6'' |

| 21.5 | CH₃ | 4-CH₃, 6-CH₃, 12-CH₃ |

| 18.7 | CH₃ | 2-CH₃, 8-CH₃ |

| 18.2 | CH₃ | 10-CH₃ |

| 16.2 | CH₃ | 14-CH₃ |

| 12.1 | CH₃ | 3''-CH₃ |

| 9.1 | CH₂ | C-14 |

Table 4: Infrared (IR) Spectroscopy Data for Erythromycin A

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3475 | Broad | O-H Stretching (Hydroxyl groups) |

| 2944 | Strong | C-H Stretching (Alkyl groups) |

| 1729 | Strong | C=O Stretching (Lactone carbonyl) |

| 1700-1743 | Strong | C=O Stretching (Ketone) |

| 1369 | Medium | C-H Bending (CH₂, CH₃) |

| 1167 | Strong | C-O-C Stretching (Ether group) |

| 1040 | Strong | C-O-C Stretching (Ether group) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are primarily for Erythromycin A but can be adapted for the analysis of this compound and other analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 90 mM sample of Erythromycin A is prepared by dissolving the compound in deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Spinsolve 80 MHz ULTRA system, is used for analysis.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired in a single scan, which typically takes about 10 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using Nuclear Overhauser Effect (NOE) polarization transfer from ¹H to ¹³C with ¹H decoupling. The acquisition time can be several hours (e.g., 13 hours and 39 minutes for a 90 mM sample).

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies coupled ¹H nuclei. Acquisition time is typically around 18 minutes.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H with one-bond coupled ¹³C nuclei. A multiplicity-edited (HSQC-ME) version can differentiate between CH/CH₃ and CH₂ groups. Acquisition time can be around 137 minutes.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range ¹H-¹³C correlations through two or three bonds. Acquisition time can be around 274 minutes.

-

Mass Spectrometry (MS)

-

Instrumentation: An Agilent separation module equipped with a binary pump, degasser, auto-sampler, and UV detector, linked to an Applied Bioscience mass spectrometer (API-2000), can be used.

-

Chromatography: An Ashaipak ODP-50 HPLC column (250 mm × 4.6 mm i.d., 5 µm particle size) is used. The column is maintained at 50 °C. The mobile phase consists of 0.023 M ammonium (B1175870) formate (B1220265) (pH 10.3): water:acetonitrile (B52724) (35:25:40 v/v/v) with a flow rate of 0.8 mL/min.

-

Ionization: Electrospray ionization (ESI) is used in positive ion mode.

-

Mass Spectrometer Parameters:

-

Curtain gas: 10 mL/min

-

Ion spray voltage: 3500 V

-

Temperature: 450 °C

-

Ion spray gas 1: 20 mL/min

-

Ion spray gas 2: 30 mL/min

-

Declustering potential: 60 V

-

Entrance potential: 10 V

-

-

Sample Preparation: Approximately 70 mg of the test sample is weighed and transferred into a 25 mL volumetric flask. 10 mL of acetonitrile is added, and the mixture is sonicated to dissolve, then made up to volume with the mobile phase.[1]

Infrared (IR) Spectroscopy

-

Instrumentation: A Perkin-Elmer 1600 Series FT-IR spectrometer or equivalent.

-

Sample Preparation: The KBr pressed pellet technique is used. A set of standards is prepared by mixing known amounts of Erythromycin (ranging from 0.005 to 1.0 mg) with KBr to formulate 100 mg pellets.

-

Data Acquisition: FTIR spectra are recorded in the mid-infrared region (4000–400 cm⁻¹).[2][3] The carbonyl band between 1743 and 1697 cm⁻¹ is often selected for quantitative analysis.[2][3]

Mandatory Visualization

The following diagram illustrates the late-stage biosynthetic pathway of erythromycins, highlighting the enzymatic steps that lead to the formation of Erythromycin A, C, and E.

Caption: Biosynthetic pathway of late-stage erythromycins.

Disclaimer: The spectroscopic data for ¹H NMR, ¹³C NMR, and IR presented in this document are for Erythromycin A and are provided as a reference due to the lack of available data for this compound. The mass spectrometry data for this compound is based on available literature. Researchers should verify any critical data through their own experimental analysis.

References

The Role of Erythromycin E in Antibiotic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic discovered in 1952 from the bacterium Saccharopolyspora erythraea, has been a cornerstone in the treatment of various bacterial infections.[1] The most well-known and clinically significant compound in the erythromycin family is Erythromycin A. However, the fermentation process of S. erythraea produces a mixture of related compounds, including Erythromycins B, C, D, and others. Furthermore, upon administration, Erythromycin A is metabolized into several derivatives. Among these is Erythromycin E, also identified as 1'',16-Epoxyerythromycin. This technical guide provides an in-depth exploration of this compound, focusing on its chemical nature, formation, biological activity, and its role in the broader context of antibiotic research. While not a primary therapeutic agent itself, understanding this compound is crucial for a comprehensive grasp of Erythromycin A's pharmacokinetics, metabolism, and the ongoing efforts to develop more effective macrolide antibiotics.

This compound: Structure and Formation

This compound is a metabolite of Erythromycin A.[2] Its chemical structure is characterized by an epoxy bridge, which differentiates it from its parent compound.

Chemical Structure:

-

Molecular Formula: C_37H_65NO_14[3]

-

IUPAC Name: (1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S,16S)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione[3]

The formation of this compound is a result of the metabolism of Erythromycin A. The primary site of erythromycin metabolism is the liver, where it is extensively processed by the cytochrome P450 enzyme system, particularly CYP3A4.[4][5][6] This metabolism involves processes such as N-demethylation.[4][6] While the precise enzymatic reaction leading to the formation of the 1'',16-epoxy bridge in this compound is not extensively detailed in the readily available literature, it is understood to be a metabolic conversion product of Erythromycin A.[2]

In acidic environments, such as the stomach, Erythromycin A is known to degrade into inactive anhydro forms, like anhydroerythromycin.[7] This degradation pathway is distinct from the metabolic conversion that produces this compound.

Biological Activity and Role in Antibiotic Research

Available data indicates that this compound possesses low antibiotic activity .[3] This suggests that its formation from Erythromycin A represents a pathway of inactivation or metabolic clearance rather than the generation of a more potent therapeutic agent.

The primary role of this compound in antibiotic research is therefore not as a direct antibacterial compound, but rather in the context of:

-

Understanding Erythromycin A Metabolism: Studying the formation of this compound and other metabolites is crucial for understanding the pharmacokinetic profile of Erythromycin A. The rate and extent of its conversion to less active or inactive metabolites like this compound directly impact its bioavailability, half-life, and overall therapeutic efficacy.

-